molecular formula C14H9ClN4S B231152 N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine

N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine

Katalognummer B231152
Molekulargewicht: 300.8 g/mol
InChI-Schlüssel: PTAQUADVLHKGEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine, also known as BCBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine is not yet fully understood. However, it is believed that N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine binds to metal ions through its benzimidazole and benzothiazole moieties. The resulting complex undergoes a significant conformational change, leading to the emission of a strong fluorescence signal.

Biochemische Und Physiologische Effekte

N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells in vitro, making it a promising candidate for in vivo applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine is its selectivity towards metal ions. This property makes it an excellent candidate for developing metal ion sensors. However, the fluorescence signal of N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine is affected by various factors such as pH, temperature, and solvent polarity, which can limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine research. One of the significant areas of research is the development of N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine-based metal ion sensors for environmental monitoring. N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine can also be used for developing fluorescent probes for biological imaging. Additionally, further studies are needed to understand the biochemical and physiological effects of N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine.
Conclusion:
In conclusion, N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine is a promising chemical compound with potential applications in various scientific fields. Its selectivity towards metal ions makes it an excellent candidate for developing metal ion sensors. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine.

Synthesemethoden

The synthesis of N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine involves the reaction between 4-chloro-1,3-benzothiazol-2-amine and 1H-benzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and yields N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine as a yellow solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine has been extensively studied for its potential applications in various scientific fields. One of the significant areas of research is its use as a fluorescent probe for detecting metal ions. N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine has been shown to selectively bind with metal ions such as copper, zinc, and nickel, and the resulting complex emits a strong fluorescence signal. This property makes N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine an excellent candidate for developing metal ion sensors.

Eigenschaften

Produktname

N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine

Molekularformel

C14H9ClN4S

Molekulargewicht

300.8 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-yl)-4-chloro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H9ClN4S/c15-8-4-3-7-11-12(8)18-14(20-11)19-13-16-9-5-1-2-6-10(9)17-13/h1-7H,(H2,16,17,18,19)

InChI-Schlüssel

PTAQUADVLHKGEJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=NC4=C(S3)C=CC=C4Cl

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=NC4=C(S3)C=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.